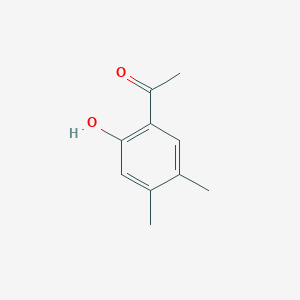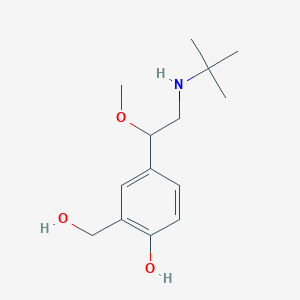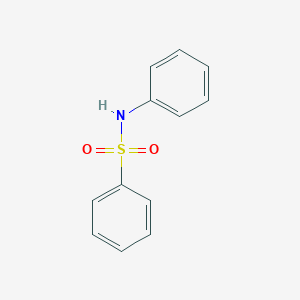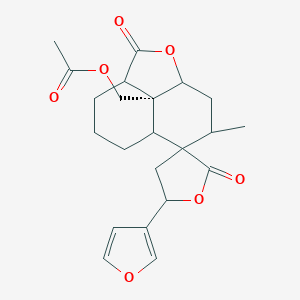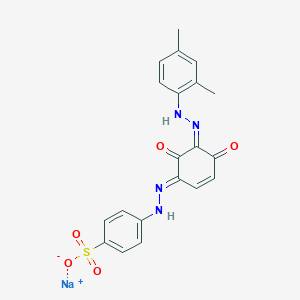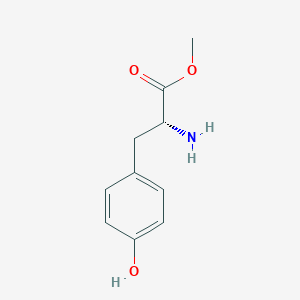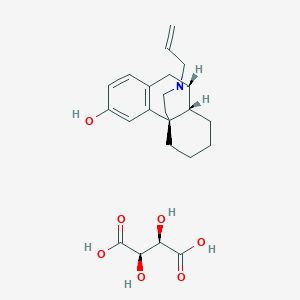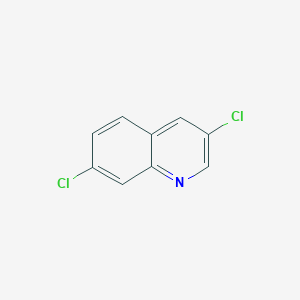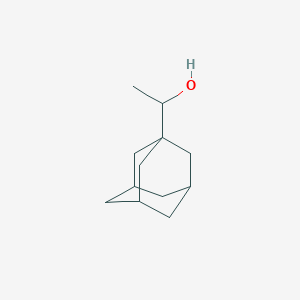
1-(1-金刚烷基)乙醇
概述
描述
1-(1-Adamantyl)ethanol is an organic compound with the molecular formula C12H20O. It is a derivative of adamantane, a hydrocarbon known for its rigid, diamond-like structure. This compound is characterized by the presence of an adamantyl group attached to an ethanol moiety, making it a unique and interesting subject for various chemical studies.
科学研究应用
1-(1-Adamantyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers. Its rigid structure imparts stability to the resulting compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Derivatives of 1-(1-Adamantyl)ethanol are explored for their potential use in drug development, particularly in the design of antiviral agents.
Industry: It is used in the production of high-performance materials, such as advanced polymers and coatings, due to its stability and unique structural properties.
作用机制
Target of Action
1-(1-Adamantyl)ethanol is a derivative of adamantane, a class of compounds known for their unique structural properties and diverse applications Adamantane derivatives are generally known to interact with various biological targets, contributing to their use in pharmaceuticals, bioactive compounds, and other applications .
Mode of Action
The compound’s interaction with its targets likely involves the unique structural and electronic properties of the adamantane moiety
Biochemical Pathways
Adamantane derivatives are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives . This suggests that 1-(1-Adamantyl)ethanol could potentially influence a wide range of biochemical pathways.
Result of Action
It has been used in the synthesis of various compounds, including 4-(adamant-1-ylethylenoxycarbonyl)phthalanhydride, poly(2-methoxy-5-cyclohexylmethyloxy-p-phenylene vinylene), and adamantine-containing phthalocyanines . This suggests that 1-(1-Adamantyl)ethanol could have a variety of molecular and cellular effects depending on its specific applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-adamantyl ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the decomposition of the reducing agent.
Industrial Production Methods: In industrial settings, the production of 1-(1-Adamantyl)ethanol may involve catalytic hydrogenation of 1-adamantyl ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a solvent like ethanol or methanol to facilitate the hydrogenation process.
化学反应分析
Types of Reactions: 1-(1-Adamantyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 1-adamantyl ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 1-adamantylmethanol using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) in the presence of a nucleophile.
Major Products:
Oxidation: 1-Adamantyl ketone.
Reduction: 1-Adamantylmethanol.
Substitution: Various substituted adamantyl derivatives depending on the nucleophile used.
相似化合物的比较
1-(1-Adamantyl)ethanol can be compared with other adamantane derivatives, such as:
1-Adamantanol: Similar in structure but lacks the ethanol moiety.
1-Adamantylamine: Contains an amine group instead of a hydroxyl group.
1-Adamantyl ketone: The oxidized form of 1-(1-Adamantyl)ethanol.
Uniqueness: 1-(1-Adamantyl)ethanol is unique due to the presence of both the adamantyl group and the ethanol moiety, which imparts distinct chemical and physical properties
属性
IUPAC Name |
1-(1-adamantyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11,13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALBLVPSPRKDJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377845 | |
| Record name | 1-(1-adamantyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26750-08-3 | |
| Record name | 1-(1-adamantyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-((1H-Imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B128313.png)
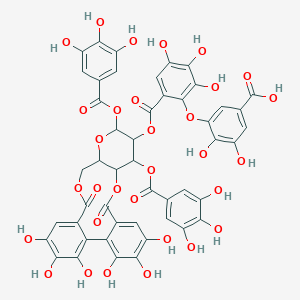

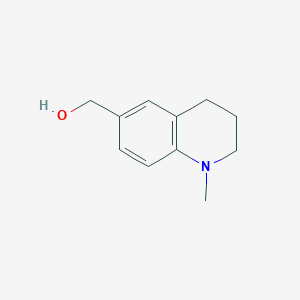
![1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B128326.png)
